molecular formula C9H11BrO2 B3165154 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol CAS No. 89691-60-1

1-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Cat. No.: B3165154
CAS No.: 89691-60-1
M. Wt: 231.09 g/mol
InChI Key: UJSSRKRHXCIJRN-UHFFFAOYSA-N
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Description

It is synthesized as a precursor to many other chemicals that are used in various industries including pharmaceuticals, cosmetics, and food additives. The compound is also known by the name 2-Bromo-4-methoxybenzyl alcohol.

Preparation Methods

1-(2-Bromo-4-methoxyphenyl)ethan-1-ol can be produced through several different methods. One common method includes the bromination of 4-methoxyphenylacetic acid followed by reduction with sodium borohydride. Other methods include the use of Grignard reagents and the use of benzyl radical cyclization.

Chemical Reactions Analysis

1-(2-Bromo-4-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions:

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

    Etherification: The hydroxyl group can react with alkyl halides to form ethers.

    Oxidation: The alcohol group can be oxidized to a ketone (C=O) under specific conditions.

Common reagents and conditions used in these reactions include carboxylic acids for esterification, alkyl halides for etherification, and oxidizing agents for oxidation. The major products formed from these reactions are esters, ethers, and ketones, respectively.

Scientific Research Applications

1-(2-Bromo-4-methoxyphenyl)ethan-1-ol has many applications in scientific experiments. It is commonly used as a reactant in the synthesis of various compounds that are used in the pharmaceutical, cosmetic, and food industries. It is also used as a starting material for the synthesis of other chemicals including insecticides and perfumes. Additionally, this compound can be used in analytical chemistry, particularly in techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS).

Comparison with Similar Compounds

1-(2-Bromo-4-methoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:

    2-Bromo-1-(4-methoxyphenyl)ethan-1-one: This compound has a similar structure but contains a ketone group instead of a hydroxyl group.

    2-Bromo-1-(4-methylphenyl)ethan-1-one: This compound has a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSSRKRHXCIJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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